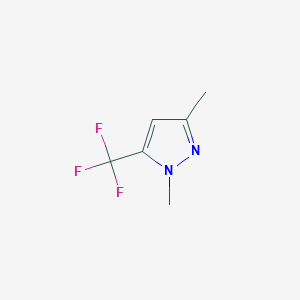

1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole

描述

属性

IUPAC Name |

1,3-dimethyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c1-4-3-5(6(7,8)9)11(2)10-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQWSYDWLBEQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Enaminone and Hydrazine Cyclization

Early routes employed trifluoromethylenaminones reacting with monosubstituted hydrazines. For example, cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine in acetic acid at 80°C yielded a 3:1 regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-isomer. The mechanism proceeds via Michael addition at the β-carbon of the enaminone, followed by cyclodehydration (Scheme 1). While this method provides moderate yields (65–75%), selectivity remains limited without post-reaction separation.

Regioselectivity Modulation

Regiochemical outcomes depend on hydrazine substituents. Phenylhydrazine derivatives favor 4-benzoylpyrazoles due to steric hindrance, whereas methylhydrazine produces 3-trifluoromethyl isomers as major products. Computational studies attribute this to transition-state stabilization in the Michael adduct, where electron-withdrawing groups (e.g., CF3) stabilize negative charge development at the α-position.

One-Step Procedural Advances

Optimized Synthesis from 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One

A high-yielding (86–92%) one-step procedure was developed using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine in aqueous ethanol under reflux. Ethanol acts as both solvent and byproduct, simplifying purification. The reaction proceeds via in situ formation of a hydrazone intermediate, which undergoes cyclization upon heating (Figure 1).

Pressure-Dependent Distillation for Isomer Separation

The regioisomeric mixture (3- vs 5-CF3) is separated using vacuum distillation guided by boiling point–pressure diagrams. At 15 mmHg, 1-methyl-3-(trifluoromethyl)-1H-pyrazole (bp 78°C) distills first, followed by the 5-isomer (bp 82°C), achieving >98% purity. This method eliminates chromatography, enhancing scalability for industrial production.

One-Pot Synthesis Strategies

Di-Boc Trifluoromethylhydrazine Route

A 2024 innovation involves di-Boc-protected trifluoromethylhydrazine reacting with diketones in dichloromethane (DCM) under strong acid catalysis (Scheme 2). This one-pot method suppresses des-CF3 side products (<5%) by stabilizing intermediates, delivering 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole in 78% yield. Key advantages include:

- Functional group tolerance : Compatible with ketoesters, nitriles, and amides.

- Short reaction time : 6 hours at 25°C.

Managing Intermediate Instability

19F NMR studies revealed trifluoromethylhydrazine HCl has a solution-phase half-life of ~6 hours. To mitigate decomposition, the protocol uses excess hydrazine (2.5 equiv) and immediate quenching with diketones, ensuring >70% conversion.

Post-Synthetic Functionalization

Bromination and Cross-Coupling

Bromination at the 4-position using N-bromosuccinimide (NBS) in CCl4 introduces handles for cross-coupling. 4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole undergoes Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh3)4, K2CO3, 80°C) to yield biaryl derivatives.

Lithiation and Sulfonation

Directed ortho-metalation (DoM) with LDA at −78°C enables sulfonation at the 4-position. Subsequent treatment with SO2Cl2 generates this compound-4-sulfonyl chloride, a precursor to sulfonamide herbicides. Flow reactor lithiation improves safety and reproducibility, achieving 85% yield.

Industrial-Scale Methodologies

Patent-Based Optimizations

A 2016 patent (WO2017084995A1) details a solvent-free process using methylhydrazine and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in water. Key parameters:

- Temperature : 80°C for 5 hours.

- Selectivity : 96:4 (3-CF3 vs 5-CF3 isomer).

- Yield : 86% after distillation.

Catalytic Reductive Debromination

Post-bromination, catalytic hydrogenation (H2, Pd/C) removes bromine atoms without affecting the CF3 group, enabling access to 4-unsubstituted analogs. This step is critical for synthesizing pyroxasulfone intermediates.

Comparative Analysis of Methodologies

化学反应分析

Types of Reactions

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

DMTP serves as a crucial building block in the synthesis of more complex organic compounds. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The trifluoromethyl group significantly influences the reactivity and stability of synthesized products.

Synthesis Methods

The synthesis of DMTP has been optimized through several methods:

- Traditional Methods : The compound is synthesized via hydrazine derivatives reacting with ethyl acetoacetate under controlled conditions, typically using solvents like ethanol or methanol at temperatures ranging from 0 to 78°C.

- Modern Approaches : Recent advancements include high-yielding one-step procedures that allow for the synthesis of regioisomeric mixtures of DMTP and its derivatives starting from trifluorinated precursors .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that DMTP exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have explored its interaction with various biological targets:

- Mechanism of Action : DMTP may modulate enzyme activity by binding to specific receptors, impacting cellular pathways associated with disease processes. This mechanism is crucial for its role in drug development.

- Case Studies : A notable study investigated the compound's efficacy against specific cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations .

Medicinal Chemistry

Drug Development Candidate

Due to its unique chemical structure, DMTP is being explored as a candidate for drug development. Its lipophilicity and metabolic stability make it a promising lead compound for further optimization in medicinal chemistry.

- Pharmacological Studies : Initial pharmacological assessments suggest that DMTP could be effective in treating conditions where modulation of specific biological pathways is beneficial.

Industrial Applications

Advanced Materials and Agrochemicals

In industry, DMTP is employed in the formulation of advanced materials and agrochemicals. Its properties allow for enhancements in product performance:

- Agrochemical Formulations : DMTP derivatives are being tested for their effectiveness as pesticides and herbicides due to their selective action against pests while minimizing environmental impact .

- Material Science : The compound's unique properties are being harnessed in the development of new materials with enhanced durability and functionality.

作用机制

The mechanism of action of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Variations and Physical Properties

Key Observations :

- Bromine at position 4 (as in 3b) enables further functionalization via cross-coupling reactions .

- Trifluoromethyl Role : The CF₃ group in all analogs contributes to electron-withdrawing effects, stabilizing the pyrazole ring and influencing reactivity in electrophilic substitutions .

- Synthetic Flexibility : The target compound’s synthesis involves palladium-catalyzed Stille coupling and bromination, whereas aryl-substituted analogs often require Suzuki-Miyaura or Ullmann couplings .

Reactivity and Functionalization

- Bromination : Unlike 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives, which undergo bromination at position 4 with NBS , the target compound’s methyl groups may limit bromination to position 4 if sterically accessible .

- Cross-Coupling: The absence of bromine in the target compound contrasts with analogs like 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, which are optimized for Sonogashira couplings .

生物活性

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its trifluoromethyl group which significantly influences its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances its lipophilicity and alters its electronic properties, which can affect its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 189.14 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | High (indicates lipophilicity) |

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and cancer progression. Research indicates that pyrazole derivatives can inhibit specific enzymes and receptors, leading to anti-inflammatory and anticancer effects.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses .

Anticancer Activity

Research highlights the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines including lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2) with IC50 values indicating effective antiproliferative activity .

Study on Anticancer Activity

In a recent study, pyrazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that specific derivatives exhibited potent cytotoxic effects against multiple cancer cell lines. For instance, one derivative demonstrated an IC50 value of 26 µM against A549 cells, suggesting a promising therapeutic potential .

Mechanistic Insights

The mechanism underlying the anticancer effects involves the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators. The presence of the trifluoromethyl group appears to enhance these effects by improving binding affinity to target proteins involved in these pathways .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound in drug discovery. Its derivatives are being investigated for their potential use in treating inflammatory diseases and various cancers .

常见问题

Basic: What are the key synthetic routes for 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclocondensation or functionalization of pyrazole precursors. A common approach includes:

- Cyclocondensation : Reacting β-keto esters or hydrazines with trifluoromethyl-containing reagents (e.g., trifluoroacetate derivatives) under acidic or basic conditions. For example, ethyl acetoacetate and phenylhydrazine derivatives can form pyrazole cores, followed by trifluoromethylation .

- Functionalization : Direct substitution of halogenated pyrazoles with trifluoromethyl groups using reagents like CF3I or Cu-mediated cross-coupling .

Optimization Tips :- Use boron trifluoride etherate (BF3·OEt2) to stabilize intermediates and improve yields .

- Control temperature (-20°C to 0°C) during diazonium salt formation to avoid byproducts .

- Employ Pd(PPh3)4 or Cu catalysts for Suzuki-Miyaura couplings to introduce aryl groups .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 193.1 for C7H8F3N2) and detects fragmentation patterns .

- IR Spectroscopy : Identifies C-F stretches (1050–1150 cm<sup>-1</sup>) and N-H/N-C bonds (if present) .

Advanced: How can structural modifications of this pyrazole core enhance biological activity or material properties?

Answer:

- Substituent Effects :

- Hybridization : Coupling with triazoles or thiazoles (via CuAAC "click" chemistry) increases rigidity and target selectivity .

Example : 4-(4-Methoxyphenyl)-1-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole showed 61% yield under Sonogashira conditions .

Advanced: What computational methods are used to predict the electronic effects of the trifluoromethyl group?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to assess electron density distribution. The CF3 group lowers LUMO energy, enhancing electrophilicity .

- Molecular Docking : Predict binding affinities in enzyme pockets (e.g., factor Xa inhibition, where CF3 improves van der Waals interactions) .

- Solvent Modeling : COSMO-RS simulations evaluate solubility and partition coefficients (log P) for pharmacokinetic optimization .

Advanced: How can cross-coupling reactions expand the functionalization of this pyrazole?

Answer:

- Sonogashira Reaction : Introduce alkynes using Pd/Cu catalysts (e.g., 1-ethynyl-4-methoxybenzene) to form C-C bonds at the pyrazole C-3/C-5 positions .

- Buchwald-Hartwig Amination : Install aryl amines at the pyrazole N-1 position with Pd2(dba)3/XPhos .

- Stille Coupling : Use tributylstannane derivatives to append heteroaromatic groups (e.g., thiophene) .

Basic: What purification challenges arise during synthesis, and how are they resolved?

Answer:

- Byproduct Formation : Diazonium salts may decompose; cold ether washes and rapid filtration minimize degradation .

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:20) for polar impurities. Reverse-phase HPLC is recommended for trifluoromethylated analogs .

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals for X-ray diffraction .

Advanced: What mechanistic insights explain the reactivity of this pyrazole in nucleophilic substitutions?

Answer:

- Electrophilic Aromatic Substitution (EAS) : The CF3 group deactivates the ring, directing substitutions to the C-4 position. Kinetic studies show rate-limiting σ-complex formation .

- Nucleophilic Attack : At C-5, the trifluoromethyl group stabilizes transition states via inductive effects, favoring SNAr reactions with amines or thiols .

Advanced: How are heterocyclic hybrids synthesized from this pyrazole, and what are their applications?

Answer:

- Triazole-Pyrazole Hybrids : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 4-(4-methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole exhibits antimicrobial activity .

- Thiazole-Pyrazole Hybrids : React with 1,3-thiazole derivatives under BF3 catalysis; these hybrids show promise as kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。